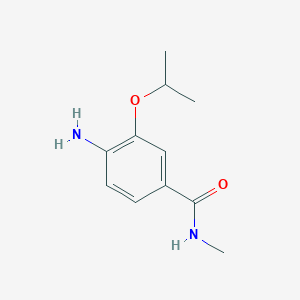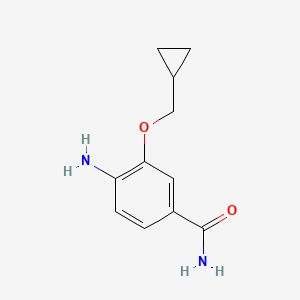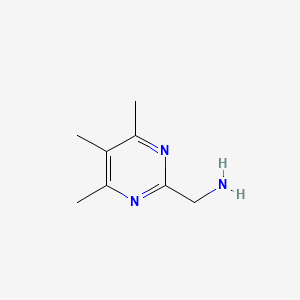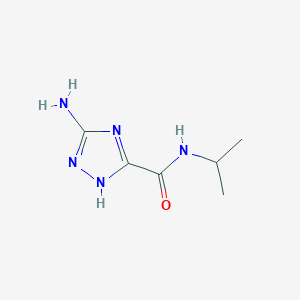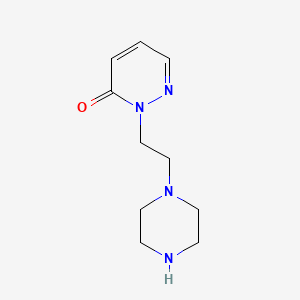
4-Amino-3-isobutoxy-N-methylbenzamide
Übersicht
Beschreibung
4-Amino-3-isobutoxy-N-methylbenzamide is an organic compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.28 .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-isobutoxy-N-methylbenzamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H18N2O/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-isobutoxy-N-methylbenzamide are not fully detailed in the available sources. It is known that the compound has a molecular weight of 222.28 . Other properties such as density, boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen
DNA Repair and Cellular Effects
4-Amino-3-isobutoxy-N-methylbenzamide, a derivative of 3-aminobenzamide, has been explored in the context of its effects on DNA repair mechanisms and cellular processes. Studies have investigated its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in the repair of DNA damage. For instance, 3-aminobenzamide, a closely related compound, has been used to demonstrate the regulatory role of poly(ADP-ribose) during late stages of DNA repair, revealing complex effects on DNA break frequencies and repair replication in cells exposed to damaging agents like methyl methane sulfonate (Cleaver et al., 1985)(Cleaver, Milam, & Morgan, 1985).
Polymer Synthesis
Research has also delved into the synthesis of novel aromatic polyimides, utilizing diamines including 4-aminobenzamide derivatives. These compounds have been polymerized with various dianhydrides, demonstrating the potential for creating polymers with specific thermal and solubility properties, relevant for industrial applications (Butt et al., 2005)(Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticonvulsant Activity
The anticonvulsant effects of 4-aminobenzamides have been studied, with specific compounds evaluated for their efficacy against seizures induced by electroshock and pentylenetetrazole. This research highlights the therapeutic potential of 4-aminobenzamide derivatives in the treatment of epilepsy and related neurological conditions (Clark et al., 1984)(Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Solubility and Thermodynamic Studies
The solubility of 4-aminobenzamide in various solvents has been quantified, offering insights into its physicochemical properties. Such studies are crucial for understanding the compound's behavior in different environments, with implications for its formulation and application in pharmaceuticals and materials science (Ouyang et al., 2019)(Ouyang, Na, Zhou, Liu, Xiao, & Hao, 2019).
Eigenschaften
IUPAC Name |
4-amino-N-methyl-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-16-11-6-9(12(15)14-3)4-5-10(11)13/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNDDEWVGKWHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-isobutoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)

![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)




